molecular formula C26H25N3O3S2 B14983011 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide

Cat. No.: B14983011
M. Wt: 491.6 g/mol
InChI Key: DXTCUEHJVRKAGF-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced using hydrogenation or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens like bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the piperidine ring can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide is unique due to the combination of its structural features, which confer specific biological activities and pharmacokinetic properties. The presence of the sulfonyl group and the piperidine ring distinguishes it from other benzothiazole derivatives, potentially enhancing its efficacy and stability .

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbenzamide

InChI

InChI=1S/C26H25N3O3S2/c1-18-5-4-6-20(17-18)25(30)27-21-9-11-22(12-10-21)34(31,32)29-15-13-19(14-16-29)26-28-23-7-2-3-8-24(23)33-26/h2-12,17,19H,13-16H2,1H3,(H,27,30)

InChI Key

DXTCUEHJVRKAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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